molecular formula C12H13N3 B1526514 N-benzyl-6-methylpyridazin-3-amine CAS No. 100193-48-4

N-benzyl-6-methylpyridazin-3-amine

Cat. No.: B1526514
CAS No.: 100193-48-4
M. Wt: 199.25 g/mol
InChI Key: ASIZGKSHJYXALJ-UHFFFAOYSA-N
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Description

“N-benzyl-6-methylpyridazin-3-amine” is a chemical compound with the molecular formula C12H13N3 . It is also known by its IUPAC name, N-benzyl-6-methyl-3-pyridazinamine . The compound has a molecular weight of 199.25 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to the nitrogen atom of a 6-methylpyridazin-3-amine (C5H7N3) molecule . The InChI code for this compound is 1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15) .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 117-119 degrees Celsius . The compound has a molecular weight of 199.25 . More specific physical and chemical properties such as solubility, density, and boiling point are not provided in the search results.

Scientific Research Applications

Synthesis and Polymer Application

N-Benzyl-6-methylpyridazin-3-amine and similar compounds have been studied for their applications in synthesizing advanced polymer materials. A notable application involves the synthesis of primary amine-containing benzoxazines which, upon polymerization, form poly(benzoxazine imide) thermosets. These materials exhibit enhanced thermal, mechanical, and flame retardant properties, indicating the potential of this compound derivatives in developing high-performance polymers (Wang, Lin, & Juang, 2013).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives similar to this compound have been explored for their biological activity, particularly as inhibitors in cancer treatment. For example, a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors demonstrated significant potency, highlighting the potential of structurally related compounds in therapeutic applications (Penning et al., 2009).

Organic Synthesis and Catalysis

Research has also focused on the utility of this compound derivatives in organic synthesis, particularly in the context of catalysis. For instance, the silver-catalyzed synthesis of oxazine/benzoxazine-fused isoquinolines from o-alkynyl aldehydes with amines demonstrates the compound's role in facilitating novel synthetic pathways (Verma et al., 2013).

Environmental and Material Chemistry

Furthermore, this compound derivatives have been applied in material science, such as in the development of nano-structured materials. For instance, the thermal decomposition of Ce(III)-benzoxazine dimer complexes, involving similar structural frameworks, has been used to synthesize single-phase ceria (CeO2), which is of great interest for its catalytic and electronic properties (Veranitisagul et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 6-Methylpyridazin-3-amine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling “N-benzyl-6-methylpyridazin-3-amine”.

Properties

IUPAC Name

N-benzyl-6-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIZGKSHJYXALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-chloro-6-methylpyridazine (215 mg, 1.66 mmol) and benzylamine (267 mg, 2.5 mmol) in toluene (20 mL) was added sodium tert-butoxide (480 mg, 5.0 mmol) and [1,1′-bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride (20 mg). The reaction mixture was stirred at 140° C. under microwave irradiation for 2 h, then cooled to room temperature and concentrated in vacuo. The residue was purified by column chromatography (SiO2, 0-100% EtOAc/heptane) to give the title compound (302 mg, 91%) as an off-white solid. δH (CDCl3) 7.25-7.41 (5H, m), 7.02 (1H, d, J 9.0 Hz), 6.55 (1H, d, J 9.0 Hz), 4.91 (1H, s), 4.60 (2H, d, J 5.8 Hz), 2.53 (3H, s). LCMS (ES+) 200 (M+H)+, RT 2.50 minutes (Method 2).
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
[1,1′-bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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